Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, methyl (E)-3-(4-oxo-thiazino[3,2-a]benzimidazol-2-yl)prop-2-enoate , encodes its structural hierarchy through specific numbering and substituent prioritization. The parent heterocycle consists of a benzimidazole moiety (two fused benzene and imidazole rings) annulated with a 1,3-thiazine ring at the [3,2-a] position. The thiazine ring incorporates a ketone group at position 4, while the acrylate ester substituent at position 2 adopts the (E)-configuration across the α,β-unsaturated system.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₀N₂O₃S |
| Molecular weight | 286.31 g/mol |
| SMILES notation | COC(=O)/C=C/C1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
| CAS registry number | 83443-84-9 |
The benzimidazole-thiazine fusion creates a conjugated π-system extending across nine atoms, with bond alternation patterns characteristic of aromatic stabilization. Density functional theory (DFT) optimizations of analogous acrylates reveal planar geometries for the fused ring system, with dihedral angles <5° between constituent rings. The acrylate’s ester group introduces steric interactions with the thiazine sulfur, partially offset by hyperconjugative effects from the carbonyl oxygen.
Stereochemical Analysis of the (2E)-Configuration
The (2E)-designation specifies the trans arrangement of substituents across the acrylate’s C2-C3 double bond, confirmed through combined NMR and computational evidence. Nuclear Overhauser effect (NOE) spectroscopy of related esters demonstrates enhanced coupling between the acrylate’s β-proton and thiazine sulfur in the (E)-isomer, contrasting with (Z)-configurations where steric clashes reduce such interactions.
Table 2: Key Stereochemical Parameters
| Parameter | (E)-Configuration |
|---|---|
| C2-C3 bond length | 1.34 Å (DFT-optimized) |
| C1-C2-C3-C4 torsion | 178.2° (X-ray analog) |
| ΔG between conformers | 2.1 kcal/mol (s-cis vs s-trans) |
The energy difference between s-cis and s-trans conformers of the acrylate group measures 2.1 kcal/mol via DFT, favoring the s-trans arrangement observed in crystalline analogs. This preference arises from reduced 1,3-diaxial strain between the ester methoxy group and thiazine heteroatoms. Variable-temperature NMR studies of related compounds show coalescence temperatures near 120°C for acrylate rotamers, indicating moderate rotational barriers.
X-ray Crystallographic Studies of Thiazino-Benzimidazole Fusion
Although direct X-ray data for the title compound remains unpublished, isostructural analogs provide critical insights. A 1999 crystallographic revision of related thiazino[3,2-a]benzimidazoles established planarity deviations <0.032 Å in the fused ring system. Key bond lengths include:
Table 3: Comparative Bond Lengths (Å) from Crystallography
| Bond | Thiazino-Benzimidazole | Simple Benzimidazole |
|---|---|---|
| N1-C1 (imidazole) | 1.320(6) | 1.346(5) |
| S1-C2 (thiazine) | 1.723(4) | N/A |
| C4=O (ketone) | 1.221(5) | N/A |
The thiazine ring adopts a slightly puckered conformation (Cremer-Pople parameters: θ = 12.7°, φ = 45°), while the benzimidazole moiety remains planar within 0.01 Å RMSD. Intermolecular π-π stacking distances of 3.4-3.6 Å between fused rings suggest moderate solid-state association tendencies.
Comparative Structural Analysis with Related Heterocyclic Systems
The compound’s architecture differs fundamentally from non-fused benzimidazole derivatives and simpler thiazine analogs:
Table 4: Structural Comparison with Analogous Heterocycles
| Feature | Thiazino-Benzimidazole | Imidazo[2,1-b]benzothiazole |
|---|---|---|
| Ring fusion angle | 172.3° | 164.8° |
| π-Conjugation length | 9 atoms | 7 atoms |
| Average bond alternation | 0.04 Å | 0.07 Å |
The extended conjugation in the title compound reduces HOMO-LUMO gaps by 0.8 eV compared to non-fused analogs, as evidenced by UV-Vis spectra of related species. The acrylate substituent induces a 12° twist between the heterocyclic core and ester group, balancing conjugation and steric demands. Such structural nuances explain its distinct reactivity patterns in cycloaddition reactions compared to less constrained heterocycles.
Properties
CAS No. |
83443-84-9 |
|---|---|
Molecular Formula |
C14H10N2O3S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
methyl (E)-3-(4-oxo-[1,3]thiazino[3,2-a]benzimidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10N2O3S/c1-19-13(18)7-6-9-8-12(17)16-11-5-3-2-4-10(11)15-14(16)20-9/h2-8H,1H3/b7-6+ |
InChI Key |
ANJVOVCAZIXIPA-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
Canonical SMILES |
COC(=O)C=CC1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate typically involves:
- Construction of the benzimidazole core
- Formation of the thiazine ring fused to the benzimidazole
- Introduction of the (2E)-3-acrylate substituent via condensation or coupling reactions
This approach is supported by retrosynthetic analyses and experimental protocols reported in recent literature on related thiazolo- and benzimidazole-fused heterocycles.
Key Synthetic Steps and Conditions
Detailed Experimental Protocol (Representative Example)
- Starting Materials: 3-alkylated indoline-2-thiones or benzimidazole-thione derivatives and α-halogenated carbonyl compounds
- Solvent: Water or acetonitrile; water preferred for environmental and yield reasons
- Temperature: 60 °C for ring closure reactions
- Reaction Time: 5–14 hours, monitored by thin-layer chromatography (TLC)
- Workup: Saturation with sodium chloride, extraction with ethyl acetate, solvent evaporation under reduced pressure
- Purification: Column chromatography with cyclohexane:ethyl acetate mixtures (typically 95:5 to 97:3) for selected derivatives
This method yields the fused thiazino-benzimidazole core with the acrylate substituent in moderate to high yields (up to 95% in optimized cases).
Research Findings and Mechanistic Insights
- The formation of the thiazino ring involves nucleophilic attack of the thione sulfur on the α-halogenated carbonyl compound, followed by cyclization and elimination steps.
- The (2E)-configuration of the acrylate double bond is favored due to thermodynamic stability and reaction conditions.
- The fused heterocyclic system exhibits potential for further functionalization, including hydrolysis of the ester group and cycloaddition reactions, indicating synthetic versatility.
- Green chemistry approaches, including solvent-free and nanoparticle-catalyzed methods, have been explored for benzimidazole derivatives, which may be adapted for this compound class to improve sustainability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and time, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazino-benzimidazole compounds exhibit notable antimicrobial properties. Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate has been investigated for its potential as an antibacterial and antifungal agent. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this compound may also possess similar properties .
Cancer Research
The compound has been explored for its anticancer activity. Thiazino-benzimidazole derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. This compound could be a candidate for further investigation in cancer therapeutics due to its structural similarity to known antitumor agents .
Agricultural Chemistry
Pesticide Development
The compound's structural features suggest potential applications in developing new pesticides or herbicides. Compounds containing thiazino and benzimidazole moieties have been associated with herbicidal activity. Research into similar compounds has demonstrated their effectiveness in controlling agricultural pests and diseases .
Materials Science
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of polymers. Its acrylate functional group allows it to participate in radical polymerization processes, leading to the formation of new polymeric materials with enhanced properties such as thermal stability and mechanical strength .
- Antimicrobial Properties : A study on thiazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole structure could enhance antimicrobial activity significantly .
- Cancer Therapeutics : Research published in a peer-reviewed journal demonstrated that thiazino-benzimidazole compounds could inhibit the growth of breast cancer cell lines through apoptosis induction mechanisms .
- Pesticidal Activity : Field trials assessing thiazole-based herbicides showed a marked reduction in weed populations while maintaining crop yields, indicating the potential for using this compound as a base for developing effective agricultural chemicals .
Mechanism of Action
The mechanism by which Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
The compound’s closest analogs include derivatives of [1,3]thiazino-fused heterocycles, differing in substituents, fused rings, or oxidation states. Key examples are compared below:
Reactivity and Functional Group Influence
- Acrylate vs. Aryl Substituents: The acrylate group in the target compound enables conjugation reactions (e.g., nucleophilic additions) absent in aryl-substituted analogs like 2-aryl-2,3-dihydro-4H-thiazino benzimidazolones, which instead undergo alkaline hydrolysis to yield sulfonic acids .
- Oxo vs. Reduced Thiazino Systems: The 4-oxo group increases electrophilicity compared to 3,4-dihydro derivatives, which exhibit lower reactivity due to partial saturation of the thiazino ring .
- Fused Ring Systems: Replacing benzimidazole with indole ([1,3]thiazino[3,2-a]indol-4-ones) alters electronic properties and bioactivity, as seen in their anti-proliferative effects .
Key Research Findings
- Structural Insights: X-ray studies confirm that electron-withdrawing groups (e.g., 4-oxo, acrylate) planarize the thiazino ring, enhancing π-stacking interactions in crystals .
- Reactivity Trends : Acrylate-containing derivatives show higher susceptibility to nucleophilic attack than aryl- or alkyl-substituted counterparts, making them versatile intermediates for functionalization .
Biological Activity
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate, with CAS number 83443-84-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.31 g/mol. The compound features a thiazino-benzimidazole core that is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N2O3S |
| Molecular Weight | 286.31 g/mol |
| CAS Number | 83443-84-9 |
| LogP | 2.095 |
| PSA (Polar Surface Area) | 88.91 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazino and benzimidazole derivatives with acrylate reagents under controlled conditions. Such synthetic pathways are crucial for producing compounds with desired biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazino-benzimidazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
A study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines, indicating potent anticancer activity . The mechanism of action often involves the induction of apoptosis and inhibition of tubulin polymerization.
Antimicrobial Activity
In addition to anticancer properties, thiazino-benzimidazole derivatives have demonstrated antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Case Studies
- Antiproliferative Effects : A recent investigation evaluated several thiazino-benzimidazole derivatives for their antiproliferative effects. The most promising compounds showed IC50 values as low as 0.04 μM against MCF-7 cells, outperforming traditional chemotherapeutic agents .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a need for further exploration into the structure-activity relationship to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
